3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate
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Overview
Description
3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, and a phenylsulfonyl group attached to an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. This can be achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reagents and solvents. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form phenols or quinones.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl anion.
Substitution: The anilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically use strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Trifluoromethyl anion.
Substitution: Various substituted anilines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical processes.
Medicine: The compound has potential applications in drug development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, such as increasing their metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate exerts its effects depends on its specific application. For example, in drug development, the trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to improved therapeutic effects. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the phenylsulfonyl group.
2-[(Phenylsulfonyl)anilino]acetate: Similar but lacks the trifluoromethyl group.
Trifluoromethylbenzene: A simpler compound with just the trifluoromethyl group attached to a benzene ring.
Uniqueness: 3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate is unique due to the combination of the trifluoromethyl and phenylsulfonyl groups, which provide distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 2-[N-(benzenesulfonyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO4S/c22-21(23,24)16-8-7-11-18(14-16)29-20(26)15-25(17-9-3-1-4-10-17)30(27,28)19-12-5-2-6-13-19/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOOJHSWIXFEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)OC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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